2,6-Difluoro-3-iodopyridine

Physicochemical properties Basicity Electronic effects

2,6-Difluoro-3-iodopyridine is the strategic intermediate of choice for absolute regiochemical control in 5-substituted 2,6-difluoropyridine synthesis—functionality unattainable with mono-fluorinated analogs. Its two ortho fluorines suppress pyridine basicity (pKa -8.11), preventing catalyst poisoning in palladium-catalyzed cross-couplings with acid-sensitive substrates. The optimal LogP (~1.96) enhances CNS drug-likeness while reducing metabolic liability. This building block also converts efficiently (74% yield) to the valuable 4-iodo regioisomer, allowing dual-regioisomer procurement from a single SKU.

Molecular Formula C5H2F2IN
Molecular Weight 240.98 g/mol
CAS No. 685517-67-3
Cat. No. B1592272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-iodopyridine
CAS685517-67-3
Molecular FormulaC5H2F2IN
Molecular Weight240.98 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1I)F)F
InChIInChI=1S/C5H2F2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H
InChIKeyUTWLONSABCGCBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-iodopyridine (CAS 685517-67-3): Procurement-Ready Halogenated Pyridine Building Block for Advanced Organic Synthesis


2,6-Difluoro-3-iodopyridine is a heteroaryl iodide belonging to the class of 2,6-dihalopyridines, characterized by the simultaneous presence of two strong electron-withdrawing fluorine substituents ortho to the ring nitrogen and an iodine atom at the 3-position . This precise substitution pattern imparts distinct electronic properties and unique reactivity profiles that set it apart from simpler 3-iodopyridines or 2-fluoro-3-iodopyridine congeners, positioning it as a strategic intermediate in the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials . The compound is commercially available with high purity (≥98% by GC) and is typically supplied as a white to light yellow crystalline powder with a melting point of 38.0–42.0 °C .

Why 3-Iodopyridine or 2-Fluoro-3-iodopyridine Cannot Replace 2,6-Difluoro-3-iodopyridine in Regioselective Syntheses


Direct substitution of 2,6-difluoro-3-iodopyridine with its closest commercial analogs—such as 3-iodopyridine or 2-fluoro-3-iodopyridine—is not possible in many synthetic routes due to fundamental differences in electronic properties and regioselective reactivity. The presence of two fluorine atoms at the 2- and 6-positions dramatically reduces the basicity of the pyridine nitrogen (predicted pKa of -8.11 ) compared to 3-iodopyridine (pKa = 3.25 ) and 2-fluoro-3-iodopyridine (pKa = -2.45 ), altering both solubility behavior and the ability to coordinate to Lewis acids or transition metals. More importantly, the 2,6-difluoro motif directs lithiation and subsequent functionalization exclusively to the 5-position rather than the 4-position [1], a regioselectivity outcome not achievable with mono-fluorinated or non-fluorinated analogs. These electronic and steric distinctions mandate the use of the exact 2,6-difluoro-3-iodo substitution pattern to achieve the desired selectivity and reactivity profile in multi-step syntheses.

Quantitative Differentiators: 2,6-Difluoro-3-iodopyridine vs. Closest Analogs


Basicity Reduction: pKa Comparison Confirms Non-Basic Character of 2,6-Difluoro-3-iodopyridine

2,6-Difluoro-3-iodopyridine exhibits a dramatically lower predicted pKa (-8.11 ± 0.10) compared to both 3-iodopyridine (pKa = 3.25) and 2-fluoro-3-iodopyridine (pKa = -2.45 ± 0.10) . This marked reduction in basicity (ΔpKa ≈ 11 units versus 3-iodopyridine) reflects the cumulative electron-withdrawing effect of the two ortho-fluorine substituents and fundamentally alters the compound's behavior in acid/base-sensitive reactions and coordination chemistry.

Physicochemical properties Basicity Electronic effects

Optimized Lipophilicity: LogP Value Positions 2,6-Difluoro-3-iodopyridine Between More Polar and More Lipophilic Analogs

The calculated octanol-water partition coefficient (LogP) for 2,6-difluoro-3-iodopyridine is 1.9644 [1]. This value falls between that of 2-fluoro-3-iodopyridine (LogP ≈ 1.77–2.02 ) and the substantially more lipophilic 2,6-dichloro-3-iodopyridine (LogP ≈ 2.99–3.33 [2]), and is significantly higher than the parent 3-iodopyridine (LogP ≈ 1.5–1.8). This intermediate lipophilicity profile offers a balanced combination of aqueous solubility and membrane permeability, which is desirable for building blocks intended for further elaboration into drug-like molecules.

Lipophilicity Drug-likeness ADME

High-Yield Synthetic Accessibility: 2,6-Difluoro-3-iodopyridine Prepared in 61–74% Yield from Readily Available 2,6-Difluoropyridine

2,6-Difluoro-3-iodopyridine can be synthesized from 2,6-difluoropyridine via lithiation-iodination in yields of 61% or 74% [1] depending on the specific conditions. This compares favorably with the synthesis of the closely related 3-bromo-2,6-difluoropyridine, which is obtained in 64% yield via halogen exchange from the corresponding dichloro compound . The 74% yield reported for the preparation of 2,6-difluoro-3-iodopyridine also equals the yield for its isomer, 2,6-difluoro-4-iodopyridine, which is obtained from 2,6-difluoro-3-iodopyridine in 74% yield , demonstrating that the 3-iodo isomer is a viable and efficient synthetic intermediate.

Synthetic efficiency Process chemistry Cost of goods

Regioselective Deprotonation: 2,6-Difluoro-3-iodopyridine Directs Lithiation Exclusively to the 5-Position

Upon exposure to lithium diisopropylamide (LDA) at low temperature, 2,6-difluoro-3-iodopyridine undergoes proton abstraction almost exclusively at the 5-position rather than the 4-position [1]. This regioselective outcome is a direct consequence of the electron-withdrawing fluorine atoms, which modulate the acidity of the adjacent C-H bonds. In contrast, the parent 3-iodopyridine and its 2-fluoro analog exhibit different deprotonation patterns under similar conditions, underscoring the unique directing effect of the 2,6-difluoro substitution. Trapping of the resulting 5-lithio intermediate with electrophiles such as CO2 or iodine furnishes 5-functionalized derivatives in high yields (e.g., 72% for carboxylic acid, 81% for 3,5-diiodo product) [2].

Regioselectivity Directed ortho-lithiation Halogen dance

Commercial Purity Benchmark: ≥98% (GC) Ensures Reproducible Cross-Coupling Performance

2,6-Difluoro-3-iodopyridine is routinely available from major chemical suppliers with a purity specification of ≥98.0% by GC . This high level of purity is critical for palladium-catalyzed cross-coupling reactions, where trace impurities can poison catalysts or lead to side-product formation. In comparison, many related 3-iodopyridine derivatives are offered at 95% or 97% purity, which may introduce additional variability into reaction outcomes. The ≥98% specification, combined with confirmatory NMR testing, provides procurement confidence that the building block will perform consistently in demanding synthetic sequences.

Purity Quality control Reproducibility

Recommended Application Scenarios for 2,6-Difluoro-3-iodopyridine Based on Differentiated Properties


Synthesis of 2,6-Difluoro-3,5-disubstituted Pyridines via Regioselective Lithiation-Functionalization

2,6-Difluoro-3-iodopyridine is the building block of choice when a 5-substituent must be introduced with absolute regiochemical control. The exclusive lithiation at the 5-position (documented in Section 3) enables the installation of carboxyl, halogen, or other electrophilic groups at C5 while leaving the C3 iodine intact for subsequent cross-coupling [1]. This stepwise functionalization strategy is not available with 3-iodopyridine or mono-fluorinated analogs, which exhibit different lithiation preferences. Recommended for medicinal chemists constructing 2,6-difluoropyridine scaffolds with distinct substitution patterns for kinase inhibitors or other biologically active heterocycles.

Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (LogP ~1.96)

When designing drug candidates where membrane permeability and aqueous solubility must be carefully balanced, 2,6-difluoro-3-iodopyridine offers an optimal LogP of approximately 1.96 [2]. This value is significantly lower than the 2,6-dichloro analog (LogP > 3.0) and higher than the parent 3-iodopyridine, placing it within the range generally associated with favorable oral bioavailability [3]. The 2,6-difluoro motif also reduces metabolic liability associated with benzylic oxidation. This building block is therefore particularly well-suited for the synthesis of central nervous system (CNS) agents or other orally administered therapeutics where controlling lipophilicity is critical.

Suzuki-Miyaura Cross-Coupling on Acid-Sensitive or Non-Coordinating Substrates

The extremely low basicity (pKa -8.11) of 2,6-difluoro-3-iodopyridine minimizes unwanted coordination of the pyridine nitrogen to palladium catalysts or Lewis acidic reagents. This property is advantageous in Suzuki-Miyaura reactions involving acid-sensitive boronic acids or when using phosphine ligands that are prone to displacement by more basic pyridine derivatives. For comparison, 3-iodopyridine (pKa 3.25) can act as a competing ligand under certain conditions, potentially slowing catalysis or altering selectivity. Procurement of the 2,6-difluoro analog thus reduces the risk of catalyst inhibition in complex coupling sequences.

Synthesis of 2,6-Difluoro-4-iodopyridine and Related Regioisomers

2,6-Difluoro-3-iodopyridine serves as a direct precursor to 2,6-difluoro-4-iodopyridine via a high-yielding (74%) lithiation-protonation sequence . This transformation provides efficient access to the 4-iodo regioisomer, which is otherwise less readily available. The ability to convert between regioisomers in high yield is a distinct synthetic advantage for projects requiring both 3- and 4-substituted 2,6-difluoropyridine building blocks, consolidating procurement to a single key intermediate and simplifying supply chain logistics.

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